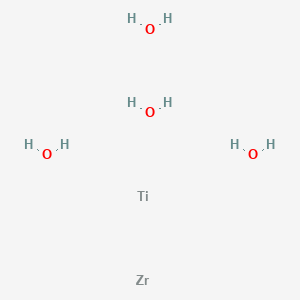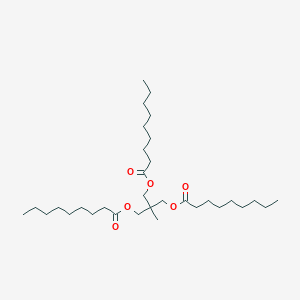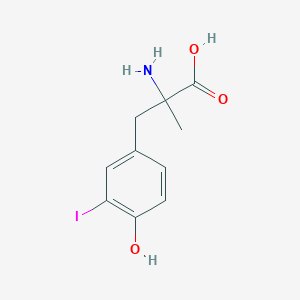
3-Hydroxyxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyxanthine is a chemical compound that belongs to the xanthine family. The compound is a metabolite of caffeine and theobromine, which are commonly found in coffee, tea, and chocolate. This compound has been the subject of several scientific studies due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism of Action
The exact mechanism of action of 3-Hydroxyxanthine is not fully understood. However, it is believed that the compound exerts its effects by modulating several cellular signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, which make it a potential candidate for the treatment of diabetes. Furthermore, this compound has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Hydroxyxanthine in lab experiments is its availability. The compound can be easily synthesized or obtained commercially. Additionally, this compound has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-Hydroxyxanthine. One area of research is the development of new drugs based on the compound. The anti-inflammatory, antioxidant, and antimicrobial properties of this compound make it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the compound's effects on the gut microbiome. Recent studies have shown that this compound can modulate the gut microbiome, which may have implications for the treatment of various diseases such as obesity and inflammatory bowel disease. Finally, research on the environmental applications of this compound is another area of future research. The compound has been shown to have potential applications in the removal of pollutants from water and soil.
Synthesis Methods
3-Hydroxyxanthine can be synthesized through several methods. One of the most commonly used methods is the oxidation of caffeine or theobromine using potassium permanganate or potassium dichromate. Another method involves the use of enzymes such as xanthine oxidase or cytochrome P450 to catalyze the conversion of caffeine or theobromine to this compound.
Scientific Research Applications
3-Hydroxyxanthine has been extensively studied for its potential applications in medicine. The compound has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Additionally, this compound has been shown to have antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
properties
CAS RN |
13479-29-3 |
|---|---|
Molecular Formula |
C5H4N4O3 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
InChI Key |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Other CAS RN |
703-39-9 13479-29-3 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
64038-49-9 (monohydrate) |
synonyms |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)





![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)




